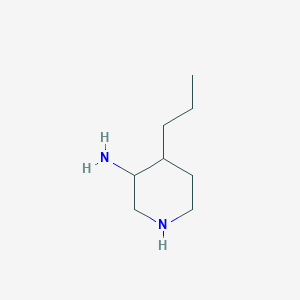

4-Propylpiperidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

4-propylpiperidin-3-amine |

InChI |

InChI=1S/C8H18N2/c1-2-3-7-4-5-10-6-8(7)9/h7-8,10H,2-6,9H2,1H3 |

InChI Key |

UHZILVTUWDMWDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCNCC1N |

Origin of Product |

United States |

Foundational & Exploratory

Pathway 1: Synthesis via Reductive Amination of a Piperidone Intermediate

An In-depth Technical Guide to the Synthesis of 4-Propylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines two plausible and robust synthetic pathways for the preparation of this compound, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The described routes are based on well-established chemical transformations and analogous procedures found in the scientific literature. This document provides detailed experimental protocols, tabulated quantitative data for comparison, and visualizations of the synthetic workflows.

This pathway commences with the construction of a suitable N-protected 4-propylpiperidin-3-one intermediate via a Dieckmann condensation, followed by reductive amination to introduce the desired 3-amino group. This approach offers flexibility in the choice of protecting groups and reagents for the reductive amination step.

Experimental Protocol

Step 1: Synthesis of Diethyl 3-(propyl)pentanedioate

-

To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) at room temperature, add diethyl malonate (16.0 g, 0.1 mol) dropwise.

-

Stir the mixture for 30 minutes, then add 1-bromopropane (12.3 g, 0.1 mol) dropwise, maintaining the temperature below 30°C.

-

Heat the reaction mixture to reflux for 3 hours.

-

Cool the mixture and add a solution of ethyl acrylate (10.0 g, 0.1 mol) in 20 mL of ethanol.

-

Reflux the mixture for an additional 6 hours.

-

Cool the reaction to room temperature, neutralize with dilute acetic acid, and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation to afford diethyl 3-(propyl)pentanedioate.

Step 2: Synthesis of N-Benzyl-4-propylpiperidin-3-one (Dieckmann Condensation)

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 100 mL of dry toluene under a nitrogen atmosphere, add a solution of diethyl 3-(propyl)pentanedioate (24.4 g, 0.1 mol) and benzylamine (10.7 g, 0.1 mol) in 50 mL of dry toluene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture at reflux for 4 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench with a 1:1 mixture of acetic acid and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting β-keto ester is then subjected to hydrolysis and decarboxylation.

-

Add 100 mL of 6M hydrochloric acid to the crude product and heat at reflux for 8 hours.

-

Cool the mixture to room temperature and basify with a concentrated sodium hydroxide solution until pH > 12.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-benzyl-4-propylpiperidin-3-one.

Step 3: Synthesis of N-Benzyl-4-propylpiperidin-3-amine (Reductive Amination)

-

To a solution of N-benzyl-4-propylpiperidin-3-one (23.1 g, 0.1 mol) in 200 mL of methanol, add ammonium acetate (77.1 g, 1.0 mol).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (6.3 g, 0.1 mol) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the methanol under reduced pressure.

-

Add 100 mL of 2M sodium hydroxide solution and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, dichloromethane:methanol gradient) to afford N-benzyl-4-propylpiperidin-3-amine.

Step 4: Synthesis of this compound (Debenzylation)

-

Dissolve N-benzyl-4-propylpiperidin-3-amine (23.2 g, 0.1 mol) in 250 mL of methanol.

-

Add 10% palladium on carbon (2.0 g) to the solution.

-

Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen gas for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Quantitative Data for Pathway 1

| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diethyl 3-(propyl)pentanedioate | Diethyl malonate, 1-bromopropane, ethyl acrylate | Sodium ethoxide | Ethanol | Reflux | 9 | 65-75 |

| 2 | N-Benzyl-4-propylpiperidin-3-one | Diethyl 3-(propyl)pentanedioate, benzylamine | Sodium hydride, HCl | Toluene | Reflux | 12 | 50-60 |

| 3 | N-Benzyl-4-propylpiperidin-3-amine | N-Benzyl-4-propylpiperidin-3-one | Ammonium acetate, NaBH₃CN | Methanol | RT | 24 | 70-80 |

| 4 | This compound | N-Benzyl-4-propylpiperidin-3-amine | H₂, 10% Pd/C | Methanol | RT | 24 | 90-95 |

Workflow Diagram for Pathway 1

Caption: Synthesis of this compound via Reductive Amination.

Pathway 2: Synthesis via Hydrogenation of a Pyridine Intermediate

This alternative route involves the synthesis of a 3-nitro-4-propylpyridine intermediate, followed by catalytic hydrogenation of both the nitro group and the pyridine ring to furnish the target this compound. This pathway is potentially more convergent and may offer advantages in stereocontrol.

Experimental Protocol

Step 1: Synthesis of 4-Propyl-2-aminopyridine

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (3.6 g, 0.15 mol) and a crystal of iodine in 20 mL of dry diethyl ether.

-

Add a solution of 1-bromopropane (12.3 g, 0.1 mol) in 50 mL of dry diethyl ether dropwise to initiate the Grignard reaction.

-

Once the reaction is initiated, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 1 hour.

-

Cool the Grignard reagent to 0°C and add a solution of 2-aminopyridine (9.4 g, 0.1 mol) in 100 mL of dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 4-propyl-2-aminopyridine.

Step 2: Synthesis of 3-Nitro-4-propyl-2-aminopyridine

-

To a stirred solution of 4-propyl-2-aminopyridine (13.6 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0°C, add fuming nitric acid (10 mL) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-nitro-4-propyl-2-aminopyridine.

Step 3: Synthesis of 3-Nitro-4-propylpyridine

-

To a solution of 3-nitro-4-propyl-2-aminopyridine (18.1 g, 0.1 mol) in 100 mL of ethanol, add a solution of sodium nitrite (8.3 g, 0.12 mol) in 20 mL of water at 0°C.

-

Add concentrated hydrochloric acid (20 mL) dropwise, keeping the temperature below 5°C.

-

Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Basify the reaction mixture with a sodium carbonate solution and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to give 3-nitro-4-propylpyridine.

Step 4: Synthesis of this compound (Catalytic Hydrogenation)

-

Dissolve 3-nitro-4-propylpyridine (16.6 g, 0.1 mol) in 200 mL of glacial acetic acid.

-

Add platinum(IV) oxide (Adam's catalyst, 1.0 g) to the solution.

-

Hydrogenate the mixture in a Parr apparatus under 60 psi of hydrogen gas at 50°C for 48 hours.

-

Cool the reaction mixture and filter through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water, basify with concentrated sodium hydroxide, and extract with dichloromethane (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Quantitative Data for Pathway 2

| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Propyl-2-aminopyridine | 2-Aminopyridine, 1-bromopropane | Mg | Diethyl ether/THF | RT | 12 | 40-50 |

| 2 | 3-Nitro-4-propyl-2-aminopyridine | 4-Propyl-2-aminopyridine | H₂SO₄, HNO₃ | - | 0 to RT | 4 | 60-70 |

| 3 | 3-Nitro-4-propylpyridine | 3-Nitro-4-propyl-2-aminopyridine | NaNO₂, HCl | Ethanol/Water | 0 to RT | 3 | 55-65 |

| 4 | This compound | 3-Nitro-4-propylpyridine | H₂, PtO₂ | Acetic acid | 50 | 48 | 80-90 |

Workflow Diagram for Pathway 2

Caption: Synthesis of this compound via Pyridine Hydrogenation.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Propylpiperidin-3-amine

Disclaimer: The following document provides a technical overview of the predicted chemical properties and a proposed synthetic route for this compound. As of the latest literature search, this specific compound is not widely documented in publicly available databases or commercial catalogs. The information presented herein is based on established synthetic methodologies for structurally related compounds and theoretical calculations.

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of an amine group at the 3-position and a propyl group at the 4-position suggests potential for this molecule to interact with various biological targets. This guide provides a summary of its predicted chemical properties and a potential synthetic strategy to facilitate further research and development.

Chemical Properties and Structure

The chemical properties of this compound have been predicted based on its chemical structure. These calculated values provide a useful starting point for its characterization.

Structure

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | CCCN1CCCC(C1)N |

| InChI | InChI=1S/C8H18N2/c1-2-3-7-5-4-6-10-8(7)9/h7-8,10H,2-6,9H2,1H3 |

| InChIKey | Predicted: Not available |

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| CAS Number | Not assigned |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Proposed Synthesis

Currently, a specific synthesis for this compound has not been reported in the literature. However, a plausible synthetic route can be adapted from the asymmetric synthesis of 4-substituted 3-amino piperidines reported by Yoo et al.[1][2]. The key steps involve the formation of a diene precursor from a chiral starting material, followed by a ring-closing metathesis (RCM) reaction and subsequent reduction.

Synthetic Pathway

The proposed synthetic pathway for trans-(3S,4R)-4-Propylpiperidin-3-amine is outlined below. This stereoselective synthesis would start from a protected D-serine derivative.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Adapted from Yoo et al.[1][2])

The following are generalized experimental protocols that could be adapted for the synthesis of this compound.

Step 1: Synthesis of the Diene Precursor

-

Starting Material: A suitable N-protected D-serine derivative would be converted to an allylic amine precursor through a multi-step sequence as described in the literature[1][2].

-

Allylation: The allylic amine precursor would be N-allylated using an appropriate allyl halide (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetonitrile) to yield the diene precursor.

Step 2: Ring-Closing Metathesis (RCM)

-

Reaction Setup: The diene precursor would be dissolved in a degassed solvent such as dichloromethane (CH₂Cl₂).

-

Catalyst Addition: A solution of a second-generation Grubbs' catalyst in CH₂Cl₂ would be added to the reaction mixture.

-

Reaction Conditions: The reaction would be stirred at room temperature under an inert atmosphere (e.g., argon) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction would be quenched, and the crude product purified by column chromatography to yield the cyclic alkene.

Step 3: Hydrogenation and Deprotection

-

Hydrogenation: The cyclic alkene would be dissolved in a solvent like methanol (MeOH) or ethanol (EtOH), and a hydrogenation catalyst (e.g., Pd/C) would be added. The mixture would be subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the double bond is reduced.

-

Deprotection: The protecting groups on the nitrogen atoms would be removed under appropriate conditions. For example, a Boc group can be removed with trifluoroacetic acid (TFA) in CH₂Cl₂, and a Cbz group can be removed by hydrogenolysis.

-

Purification: The final product, this compound, would be purified by an appropriate method such as distillation or chromatography.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the proposed synthesis to the final characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the predicted chemical properties and a potential synthetic route for this compound. The proposed synthesis, adapted from established methodologies for similar compounds, offers a viable path for its preparation in a laboratory setting. Further experimental work is necessary to confirm the predicted properties and to fully characterize this compound. The information provided herein is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and evaluation of novel piperidine derivatives for drug discovery and development.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 4-Propylpiperidin-3-amine

Disclaimer: To date, no specific research has been published detailing the mechanism of action of 4-Propylpiperidin-3-amine. This guide, therefore, explores the potential mechanisms of action by examining structurally similar compounds and the biological targets they are known to modulate. The piperidine scaffold is a highly privileged motif in medicinal chemistry, frequently incorporated into drugs and clinical candidates for a wide array of diseases.[1] This document serves as a resource for researchers and drug development professionals, providing insights into the prospective biological activities of this compound based on the established pharmacology of its analogs.

The core structure of this compound suggests several potential avenues for biological activity, primarily through its ability to interact with various enzymes and receptors. The 3-amino group can act as a key hydrogen bond donor and acceptor, while the 4-propyl group can engage in hydrophobic interactions within a binding pocket. The piperidine ring itself provides a rigid scaffold that can be appropriately functionalized to achieve high affinity and selectivity for a given target.

This guide will focus on four potential, well-documented targets for piperidine-containing molecules:

-

Dipeptidyl Peptidase-4 (DPP-4)

-

Janus Kinase (JAK)

-

Phosphoinositide 3-kinase (PI3K)

-

Histamine H3 Receptor

For each of these potential targets, we will delve into the mechanism of action, present quantitative data from related compounds, detail relevant experimental protocols, and provide visualizations of the associated signaling pathways.

Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

The 3-aminopiperidine moiety is a cornerstone of several approved drugs that inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.

Biological Role of DPP-4: DPP-4 is a serine protease that deactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion. This mechanism is a key therapeutic strategy in the management of type 2 diabetes.

Piperidine-Containing DPP-4 Inhibitors: Alogliptin and other "gliptins" feature a 3-aminopiperidine core that is crucial for their interaction with the active site of the DPP-4 enzyme. The amino group of the piperidine ring typically forms a key salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme.

Quantitative Data for Representative DPP-4 Inhibitors:

| Compound | DPP-4 IC50 (nM) |

| Alogliptin | < 10 |

| Linagliptin | 1 |

| Trelagliptin | 4.2 |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

-

Materials: Recombinant human DPP-4 enzyme, fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), assay buffer (e.g., Tris-HCl with BSA), test compound (e.g., this compound), and a reference inhibitor (e.g., Alogliptin).

-

Procedure:

-

The test compound is serially diluted in DMSO and then further diluted in assay buffer.

-

The DPP-4 enzyme is pre-incubated with the test compound or vehicle control for a specified period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.

-

The reaction is incubated for a set time (e.g., 30-60 minutes) at 37°C.

-

The fluorescence of the liberated AMC is measured using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Signaling Pathway:

Caption: Potential inhibition of DPP-4 by this compound, leading to increased incretin levels.

Potential as a Janus Kinase (JAK) Inhibitor

The 3-aminopiperidine scaffold is also present in inhibitors of the Janus kinase (JAK) family of enzymes, which are critical components of cytokine signaling pathways.

Biological Role of JAKs: JAKs are intracellular, non-receptor tyrosine kinases that mediate the signaling of numerous cytokines, interferons, and hormones. Upon ligand binding to their cognate receptors, JAKs are activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity. Dysregulation of JAK-STAT signaling is implicated in various autoimmune and inflammatory diseases.

Piperidine-Containing JAK Inhibitors: Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis, contains a piperidine ring. While not a 3-aminopiperidine, the piperidine moiety is crucial for its binding to the ATP-binding pocket of the JAK enzymes. The structural features of this compound could potentially be adapted to fit within the active site of JAKs.

Quantitative Data for a Representative JAK Inhibitor:

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

| Tofacitinib | 1 | 20 | 112 |

Experimental Protocol: In Vitro JAK Kinase Assay

-

Objective: To determine the IC50 of a test compound against a specific JAK isoform.

-

Materials: Recombinant human JAK1, JAK2, or JAK3 enzyme; a peptide substrate (e.g., a synthetic peptide containing a tyrosine residue); ATP; assay buffer (e.g., HEPES, MgCl2, DTT); test compound; and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

-

Procedure:

-

The test compound is serially diluted.

-

The JAK enzyme is incubated with the test compound in the assay buffer.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or a luminescence-based assay (e.g., ADP-Glo).

-

The IC50 value is determined from the dose-response curve.

-

Signaling Pathway:

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Potential as a Phosphoinositide 3-kinase (PI3K) Inhibitor

The piperidine scaffold is a common feature in many inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases involved in cell growth, proliferation, and survival.

Biological Role of PI3Ks: PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably Akt (also known as Protein Kinase B). The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancers, making PI3K an attractive target for cancer therapy.

Piperidine-Containing PI3K Inhibitors: Numerous PI3K inhibitors incorporate a piperidine ring to occupy the ATP-binding site of the enzyme. The specific substitutions on the piperidine ring are critical for achieving isoform selectivity (e.g., against PI3Kα, β, δ, or γ).

Quantitative Data for a Representative PI3K Inhibitor:

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

| Idelalisib | 8600 | 4000 | 2.5 | 2100 |

Experimental Protocol: In Vitro PI3K Kinase Assay

-

Objective: To measure the inhibitory activity of a compound against a specific PI3K isoform.

-

Materials: Recombinant human PI3K isoforms, lipid substrate (e.g., PIP2), ATP (often radiolabeled with ³²P or ³³P), assay buffer, test compound, and a method to detect the phosphorylated product (PIP3).

-

Procedure:

-

The test compound is serially diluted.

-

The PI3K enzyme is incubated with the test compound.

-

The kinase reaction is initiated by the addition of the lipid substrate and ATP.

-

The reaction is incubated for a set time and then terminated.

-

The amount of radiolabeled PIP3 produced is quantified, typically by thin-layer chromatography (TLC) followed by autoradiography or by a scintillation proximity assay (SPA).

-

Non-radioactive methods, such as those that measure ADP production (e.g., ADP-Glo) or use fluorescently labeled PIP3, are also available.

-

The IC50 value is calculated from the dose-response curve.

-

Signaling Pathway:

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Potential as a Histamine H3 Receptor Antagonist

The piperidine scaffold is a common structural element in antagonists of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.

Biological Role of the Histamine H3 Receptor: The H3 receptor acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Antagonists of the H3 receptor enhance the release of these neurotransmitters, leading to procognitive and wakefulness-promoting effects. They are being investigated for the treatment of various CNS disorders, including Alzheimer's disease, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).

Piperidine-Containing H3 Receptor Antagonists: Many H3 receptor antagonists utilize a substituted piperidine ring to interact with the transmembrane domains of the receptor. The nitrogen atom of the piperidine is often protonated at physiological pH and forms an ionic bond with a conserved aspartate residue in transmembrane domain 3 (TM3) of the receptor.

Quantitative Data for a Representative H3 Receptor Antagonist:

| Compound | H3 Receptor Ki (nM) |

| Pitolisant | 1.3 |

Experimental Protocol: Radioligand Binding Assay for H3 Receptor

-

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

-

Materials: Cell membranes prepared from cells expressing the human H3 receptor, a radioligand with high affinity for the H3 receptor (e.g., [³H]-Nα-methylhistamine), assay buffer, test compound, and a non-specific binding control (e.g., a high concentration of an unlabeled H3 ligand).

-

Procedure:

-

The test compound is serially diluted.

-

The cell membranes are incubated with the radioligand and the test compound in the assay buffer.

-

The incubation is carried out for a sufficient time to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway:

Caption: Potential antagonism of the histamine H3 autoreceptor.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its structural features are highly suggestive of potential interactions with several important biological targets. The 3-aminopiperidine moiety is a well-established pharmacophore in inhibitors of DPP-4 and JAK kinases, while the overall piperidine scaffold is prevalent in PI3K inhibitors and histamine H3 receptor antagonists.

This technical guide provides a framework for initiating the pharmacological investigation of this compound. The experimental protocols detailed herein can be directly applied to screen this compound against these and other potential targets. The quantitative data from analogous compounds offer a benchmark for evaluating its potential potency and selectivity. Further research, including in vitro screening, structure-activity relationship (SAR) studies, and in vivo efficacy models, will be necessary to fully characterize the biological activity and therapeutic potential of this compound.

References

A Technical Guide to the Spectroscopic Analysis of 4-Propylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Propylpiperidin-3-amine. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.9 | Triplet | 3H | -CH₂CH₂CH₃ |

| ~ 1.3 - 1.6 | Multiplet | 4H | -CH₂CH₂ CH₃ |

| ~ 1.7 - 2.0 | Multiplet | 4H | Piperidine C4-H, C5-H₂ |

| ~ 2.5 - 2.8 | Multiplet | 3H | Piperidine C2-H₂, C6-H (axial) |

| ~ 2.9 - 3.2 | Multiplet | 2H | Piperidine C3-H, C6-H (equatorial) |

| Variable (~1.5-3.0) | Broad Singlet | 3H | -NH₂, -NH (piperidine) |

Solvent: CDCl₃ or D₂O. Chemical shifts are referenced to TMS (Tetramethylsilane). Note that the presence of diastereomers (cis/trans isomers) could lead to a more complex spectrum with additional signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 14 | -CH₂CH₂CH₃ |

| ~ 20 | -CH₂CH₂ CH₃ |

| ~ 35 | -CH₂ CH₂CH₃ |

| ~ 38 | Piperidine C5 |

| ~ 45 | Piperidine C4 |

| ~ 48 | Piperidine C6 |

| ~ 55 | Piperidine C2 |

| ~ 58 | Piperidine C3 |

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (amine and piperidine) |

| 2850 - 2960 | Strong | C-H stretch (aliphatic) |

| 1590 - 1650 | Medium | N-H bend (amine) |

| 1450 - 1470 | Medium | C-H bend (alkane) |

| 1000 - 1200 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular Ion) |

| 125 | [M-NH₃]⁺ |

| 99 | [M-C₃H₇]⁺ |

| 84 | Piperidine ring fragment |

| 70 | Propylamine fragment |

Ionization method: Electron Ionization (EI). The presence of a nitrogen atom results in an even molecular weight, consistent with the Nitrogen Rule.[1][2]

Experimental Methodologies

The acquisition of high-quality spectroscopic data is fundamental for accurate structural determination.[1][3][4][5] The following are standard protocols for the analysis of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Deuterium Oxide) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are necessary.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard or the residual solvent peak. Integration of the ¹H NMR signals provides the relative ratio of protons in different environments.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent. For liquids, a drop can be placed between two salt plates. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum (of air or the KBr pellet) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF) is used.

-

Data Acquisition: The sample is introduced into the ion source. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is nebulized and subjected to a high voltage, creating charged droplets from which ions are desolvated. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.[1][2]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

Structural Correlation to Spectroscopic Data

This diagram highlights the key structural features of this compound and their expected correlation with the spectroscopic data.

Caption: Correlation of structural features of this compound with expected spectroscopic data.

References

- 1. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 2. sciepub.com [sciepub.com]

- 3. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]

- 4. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]

- 5. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

A Technical Guide to the Potential Research Applications of 4-Propylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-Propylpiperidin-3-amine is a sparsely documented molecule in publicly accessible scientific literature. This guide, therefore, presents a prospective analysis of its potential research applications based on the well-established roles of the substituted piperidine scaffold in medicinal chemistry. The experimental data and pathways described herein are illustrative and intended to serve as a strategic guide for future research endeavors.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged heterocyclic motif frequently incorporated into the structures of clinically approved drugs and investigational agents.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile scaffold for three-dimensional diversification, enabling precise interactions with biological targets.[1] Substituted piperidines are known to exhibit a wide spectrum of biological activities, with applications in oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2][3] The nature and stereochemistry of the substituents on the piperidine ring are critical determinants of pharmacological activity and target selectivity.[1]

This compound, possessing both an alkyl group at the C4 position and an amine at the C3 position, presents a unique structural framework with the potential for diverse biological interactions. This guide will explore its hypothetical research applications, potential biological targets, and plausible signaling pathways, along with outlining foundational experimental protocols.

Potential Therapeutic Areas and Research Applications

Based on the activities of structurally related 3- and 4-substituted piperidines, the following therapeutic areas represent promising avenues for the investigation of this compound and its derivatives.

-

Oncology: Many piperidine-containing compounds exhibit anticancer properties.[2][3] The 3-amino group could serve as a key pharmacophore for interactions with kinases or other enzymes implicated in cancer cell proliferation and survival.

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in drugs targeting CNS receptors and transporters.[1][2] Potential applications include the development of novel agents for neurodegenerative diseases, psychiatric disorders, and pain management.

-

Antimicrobial Agents: The basic amine and lipophilic propyl group may contribute to antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes.[2]

Hypothetical Bioactivity Profile

To guide initial screening efforts, a hypothetical bioactivity profile for this compound is presented below. These values are not based on experimental data for this specific molecule but are representative of plausible activities for a novel piperidine derivative in early-stage discovery.

| Target Class | Specific Target (Example) | Assay Type | Hypothetical IC50/Ki (nM) |

| Kinases | Serine/Threonine Kinase (e.g., Akt) | In vitro kinase assay | 50 - 500 |

| GPCRs | Dopamine Receptor (e.g., D2) | Radioligand binding assay | 100 - 1000 |

| Ion Channels | Voltage-gated sodium channel | Electrophysiology | 500 - 5000 |

| Transporters | Serotonin Transporter (SERT) | [3H]Serotonin uptake assay | 200 - 2000 |

| Enzymes | Acetylcholinesterase (AChE) | Ellman's assay | 1000 - 10000 |

Proposed Signaling Pathway Involvement

Given the potential for kinase inhibition, a plausible mechanism of action for this compound in an oncological context could be the modulation of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

General Synthetic Scheme

A plausible synthetic route to this compound could be adapted from established methods for the synthesis of 3-amino-4-alkylpiperidines.[4] One potential approach involves a multi-step synthesis starting from a suitable protected piperidone.

Caption: A potential synthetic workflow for this compound.

Protocol: Synthesis of N-Boc-4-propylidene-piperidine (Intermediate 1)

-

To a stirred suspension of propyltriphenylphosphonium bromide in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise.

-

Allow the resulting deep red solution to warm to 0 °C and stir for 1 hour.

-

Re-cool the solution to -78 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

In Vitro Kinase Inhibition Assay (Illustrative Example: Akt)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Akt kinase.

Materials:

-

Recombinant human Akt1 enzyme

-

ATP

-

Kinase substrate peptide (e.g., Crosstide)

-

This compound (test compound)

-

Staurosporine (positive control)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

In a 384-well plate, add 5 µL of the diluted compound or control (DMSO for negative control, staurosporine for positive control).

-

Add 10 µL of a solution containing the Akt1 enzyme and the substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

While specific biological data for this compound remains to be established, its structural features suggest a high potential for pharmacological activity. The substituted piperidine core is a proven scaffold in drug discovery, and the 3-amino-4-propyl substitution pattern offers a unique combination of hydrogen bonding capability and lipophilicity.

Future research should focus on:

-

Efficient Synthesis and Chiral Separation: Developing a robust and scalable synthesis is the first critical step.[4][5] Subsequent chiral separation of the enantiomers will be essential, as stereochemistry often dictates biological activity.

-

Broad-Panel Screening: Initial screening against a diverse panel of targets (kinases, GPCRs, ion channels) will help to identify the most promising therapeutic areas.[2]

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the propyl and amine groups will be crucial for optimizing potency and selectivity.

-

In Vivo Evaluation: Promising lead compounds should be advanced into in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

This guide provides a foundational framework for initiating research into the potential applications of this compound. A systematic and multidisciplinary approach will be key to unlocking its therapeutic potential.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 3. ajchem-a.com [ajchem-a.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Landscape of 4-Propylpiperidin-3-amine Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide array of biological receptors and enzymes. Within this vast chemical space, derivatives of 4-Propylpiperidin-3-amine represent a promising, yet underexplored, class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogs, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies for 3,4-Disubstituted Piperidines

The synthesis of this compound and its analogs can be approached through several established methodologies for constructing substituted piperidine rings. A common and versatile method is the reductive amination of a corresponding N-substituted 4-piperidone.

Experimental Protocol: Reductive Amination

A representative protocol for the synthesis of a 4-aminopiperidine derivative involves the following steps:

-

Reaction Setup: To a solution of an N-substituted 4-piperidone (1.0 equivalent) in a suitable solvent such as dichloroethane or methanol, the desired amine (1.2 equivalents) is added.

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine.

-

Reduction: A reducing agent, typically sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise to the mixture.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-aminopiperidine derivative.[2]

Another synthetic avenue involves the modification of pyridine precursors. This can include partial reduction of a substituted pyridine to a tetrahydropyridine, followed by further functionalization and reduction to the piperidine ring. For instance, a 3-fluoro-4-aminopyridine can be converted to a fluoro-enamide, which then undergoes asymmetric hydrogenation to yield the corresponding piperidine.[3]

Biological Activities and Therapeutic Targets

Derivatives of substituted piperidines have been shown to exhibit a wide range of biological activities, targeting several key proteins implicated in disease. While specific data for this compound is limited in the public domain, the activities of structurally related analogs provide strong indicators of its potential therapeutic applications.

Anticancer Activity

The piperidine moiety is a common feature in molecules with demonstrated anticancer properties. These compounds can induce apoptosis and inhibit cell migration and proliferation by modulating various signaling pathways critical for cancer cell survival.[4][5]

-

PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Piperidine-containing compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.

-

NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Inhibition of the NF-κB pathway by piperidine derivatives can suppress tumor growth.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key protein involved in cancer cell proliferation and survival. Piperidine analogs have been found to modulate STAT3 activity.[4][6]

Signaling Pathway of Piperidine Derivatives in Cancer

Caption: Overview of key signaling pathways modulated by anticancer piperidine derivatives.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of neurological disorders such as narcolepsy, ADHD, and Alzheimer's disease.[7][8] 4-hydroxypiperidine derivatives, which are structurally analogous to this compound, have shown potent H3 receptor antagonist activity.[4]

The signaling cascade initiated by H3 receptor activation typically involves the Gi/Go family of G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. H3 receptor antagonists block this process, thereby increasing neurotransmitter release.

Histamine H3 Receptor Antagonist Signaling

Caption: Mechanism of action of Histamine H3 receptor antagonists.

Opioid Receptor Modulation

Certain piperidine-containing molecules act as potent and selective agonists for opioid receptors, particularly the μ-opioid receptor (MOR). These compounds are of interest for the development of novel analgesics with potentially improved side-effect profiles compared to traditional opioids. Structure-activity relationship studies have shown that the nature and substitution pattern of the piperidine ring and its appendages are critical for binding affinity and selectivity.[1]

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative bioactivity data for this compound derivatives are not extensively available in the public literature, data from closely related analogs can inform future design and optimization efforts.

| Compound Class | Target | Key Structural Features | Bioactivity (Example) | Reference |

| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogs | μ Opioid Receptor | Phenylalkyl piperidine | Compound 23: Ki MOR = 0.0034 nM, EC50 MOR = 0.68 nM | [1] |

| 4-Hydroxypiperidine derivatives | Histamine H3 Receptor | Benzofuranylpiperidinyloxy moiety | Compound 1a: pA2 = 8.47 | [4] |

SAR Insights:

-

For μ Opioid Receptor Agonists: The linker between the piperidine ring and a phenyl group, as well as the substitution pattern on the phenyl ring, significantly influences binding affinity and selectivity.[1]

-

For Histamine H3 Receptor Antagonists: The replacement of a 4-hydroxypiperidine with a more flexible chain can dramatically alter potency, and the nature of the lipophilic residue is a key determinant of activity.[4]

Experimental Workflows

The discovery and development of novel this compound derivatives follow a standard drug discovery workflow.

Drug Discovery Workflow for Piperidine Analogs

Caption: A typical workflow for the development of novel piperidine-based therapeutics.

Conclusion and Future Directions

The this compound core and its analogs represent a fertile ground for the discovery of novel therapeutics. The synthetic accessibility of this scaffold, combined with the diverse biological activities exhibited by related piperidine derivatives, underscores its potential. Future research should focus on the systematic exploration of the chemical space around this core, including variations in the N-substituent, the propyl group at the 4-position, and the amino group at the 3-position. The generation of focused libraries and their screening against a panel of relevant biological targets will be crucial in unlocking the full therapeutic potential of this promising class of compounds. In silico methods can also be employed to predict potential targets and guide the design of new derivatives.[9] As our understanding of the structure-activity relationships of these molecules grows, so too will the opportunities for developing novel and effective medicines.

References

- 1. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide

Disclaimer: No specific biological activity data for the compound "4-Propylpiperidin-3-amine" has been found in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the biological activities of structurally related piperidine derivatives to provide a predictive framework for the potential screening and therapeutic applications of this compound. The experimental protocols and potential mechanisms of action described herein are based on studies of other bioactive piperidine compounds.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a wide range of biological targets. While this compound itself is not well-characterized, its structural motifs—a 3-amino group and a 4-alkyl substituent—suggest potential for various pharmacological activities, including but not limited to neurological, anticancer, and analgesic effects. This technical guide provides an in-depth overview of the common biological activities associated with substituted piperidines, detailed experimental protocols for their screening, and a visual representation of relevant signaling pathways.

Potential Biological Activities and Quantitative Data of Substituted Piperidines

The biological activities of piperidine derivatives are diverse and dependent on the nature and position of their substituents. Below is a summary of activities observed in compounds with substitution patterns that may offer insights into the potential pharmacology of this compound.

| Compound Class | Biological Target/Activity | Quantitative Data (Example) | Reference Compound |

| 3,4-disubstituted Piperidines | NMDA Receptor Antagonism | IC50 = 17 - 59 nM | Ifenprodil analogues |

| Substituted Piperidines | Sigma-1 Receptor (S1R) Agonism | Kᵢ = 3.2 nM | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone |

| N-benzyl Piperidinium | Anticancer (Cytotoxicity) | IC50 = 32.43 µM (A549 cells) | 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride |

| 1,4-substituted Piperidines | Analgesic (Opioid Receptor) | - | Meperidine analogues |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the biological screening of piperidine derivatives.

Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][2]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-72 hours.[1]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C in the dark.[1][2]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[1][2]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using a sigmoidal dose-response curve.[1]

Receptor Binding Affinity (Radioligand Binding Assay)

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The unlabeled test compound is added at various concentrations to compete for binding. The amount of radioactivity bound to the receptor is measured, and the inhibitory constant (Ki) of the test compound is determined.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., NMDA or Sigma-1 receptors) from cultured cells or animal brain tissue.

-

Assay Buffer: Prepare an appropriate assay buffer with specific ions and pH to ensure optimal receptor binding.

-

Incubation: In a microtiter plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [³H]-dextromethorphan for NMDA receptors), and varying concentrations of the unlabeled test compound.

-

Non-specific Binding: To determine non-specific binding, a set of wells should contain a high concentration of a known unlabeled ligand to saturate the receptors.

-

Incubation and Termination: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium. The binding reaction is then terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to get the specific binding. Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Analgesic Activity (Tail-Flick Test)

The tail-flick test is a common method to assess the analgesic properties of a compound in rodents.[3][4][5][6][7]

Principle: A thermal stimulus (e.g., a focused beam of light) is applied to the animal's tail. The time it takes for the animal to flick its tail away from the heat source is measured as the tail-flick latency. Analgesic compounds increase this latency.[3][5]

Protocol:

-

Animal Acclimatization: Acclimate the animals (typically mice or rats) to the testing environment and the apparatus to reduce stress.

-

Baseline Latency: Determine the baseline tail-flick latency for each animal before drug administration. The heat intensity should be adjusted to give a baseline latency of 2-4 seconds. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[3][5]

-

Compound Administration: Administer the test compound (e.g., this compound) via a suitable route (e.g., intraperitoneal or oral). A control group should receive the vehicle, and a positive control group can be treated with a known analgesic like morphine.[6]

-

Post-treatment Latency Measurement: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), measure the tail-flick latency again.

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The analgesic effect of the compound can then be evaluated by comparing the %MPE of the treated group with the control group.

Mandatory Visualizations

Experimental Workflow for Biological Screening

Caption: A general workflow for the biological screening of novel piperidine compounds.

Potential Signaling Pathway: NMDA Receptor Antagonism

Caption: A simplified diagram of NMDA receptor antagonism by a piperidine derivative.

Potential Signaling Pathway: Sigma-1 Receptor Modulation

Caption: A conceptual diagram of Sigma-1 receptor activation by a piperidine derivative.

References

4-Propylpiperidin-3-amine: A Scaffolding Perspective in Early-Stage Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of approved therapeutics. This document explores the untapped potential of a novel derivative, 4-Propylpiperidin-3-amine, as a valuable scaffold in early-stage drug discovery. While direct literature on this specific molecule is scarce, this guide constructs a comprehensive profile by extrapolating from established synthetic methodologies, in silico property prediction, and the known pharmacology of structurally related analogs. We present a plausible synthetic route, detailed experimental protocols, predicted physicochemical properties, and a strategic framework for its biological evaluation. This whitepaper aims to provide a foundational resource for researchers interested in exploring the therapeutic promise of this and similar substituted piperidine scaffolds.

Introduction: The Piperidine Scaffold and the Case for this compound

The piperidine ring is a privileged scaffold in drug design, prized for its conformational flexibility, basic nitrogen atom which can be protonated at physiological pH, and its ability to present substituents in well-defined three-dimensional orientations. These features allow for potent and selective interactions with a wide range of biological targets.

This guide focuses on the specific, yet underexplored, molecule: this compound. The introduction of a propyl group at the 4-position and an amine at the 3-position of the piperidine ring creates a unique stereochemical and electronic profile. The 3-amino group can serve as a key hydrogen-bonding moiety or a point for further derivatization, while the 4-propyl group can probe hydrophobic pockets within a target protein, potentially influencing binding affinity and selectivity. This guide will lay out a hypothetical but scientifically grounded pathway for the investigation of this promising scaffold.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the exploration of any new chemical entity in drug discovery.

Proposed Synthetic Route

A plausible and efficient synthesis of this compound can be envisioned starting from a substituted pyridine, followed by reduction of the aromatic ring. A key intermediate would be a 4-propyl-3-nitropyridine. The overall proposed synthetic pathway is depicted below.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine

For distribution to researchers, scientists, and drug development professionals.

This document provides a proposed synthetic route for 4-Propylpiperidin-3-amine, a novel piperidine derivative. As no direct experimental protocol for this specific molecule is readily available in the current literature, the following synthesis has been designed based on established and analogous chemical transformations reported for structurally similar compounds. The protocols provided are intended as a guide and may require optimization for successful implementation.

Proposed Synthetic Pathway Overview

The proposed synthesis of this compound is a multi-step process commencing with the protection of a commercially available piperidone, followed by the sequential introduction of the propyl and amino functionalities, and concluding with deprotection. The general workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-propylidene-1-piperidinecarboxylate (Wittig Reaction)

This step involves the introduction of the propylidene group at the 4-position of N-Boc-4-piperidone via a Wittig reaction.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| n-Propyltriphenylphosphonium bromide | 383.28 | 1.2 eq | TBD |

| n-Butyllithium (n-BuLi) | 64.06 | 1.1 eq | TBD |

| N-Boc-4-piperidone | 199.25 | 1.0 eq | TBD |

| Tetrahydrofuran (THF), anhydrous | 72.11 | Anhydrous solvent | - |

Protocol:

-

Suspend n-propyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (typically as a 1.6 M or 2.5 M solution in hexanes) to the suspension with stirring. The formation of a deep red or orange color indicates the generation of the ylide.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C.

-

Dissolve N-Boc-4-piperidone in anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl 4-propylidene-1-piperidinecarboxylate.

Step 2: Synthesis of tert-butyl 4-propyl-1-piperidinecarboxylate (Hydrogenation)

This step reduces the exocyclic double bond to furnish the 4-propylpiperidine ring.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| tert-butyl 4-propylidene-1-piperidinecarboxylate | 239.36 | 1.0 eq | TBD |

| Palladium on Carbon (10% Pd/C) | - | 10 mol % | - |

| Ethanol or Methanol | - | Solvent | - |

| Hydrogen gas (H₂) | 2.02 | 1 atm (balloon) or higher pressure | - |

Protocol:

-

Dissolve tert-butyl 4-propylidene-1-piperidinecarboxylate in ethanol or methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Palladium on Carbon to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 4-propyl-1-piperidinecarboxylate. This product is often of sufficient purity for the next step without further purification.

Step 3: Synthesis of tert-butyl 3-nitro-4-propyl-1-piperidinecarboxylate (Nitration)

This is a speculative step and may require significant optimization. The introduction of a nitro group at the 3-position of a 4-alkylpiperidine is a challenging transformation. One potential approach is through the nitration of an enamine intermediate.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| tert-butyl 4-propyl-1-piperidinecarboxylate | 241.38 | 1.0 eq | TBD |

| Pyrrolidine or Morpholine | 71.12 or 87.12 | 1.5 eq | TBD |

| Toluene, anhydrous | 92.14 | Anhydrous solvent | - |

| Nitryl iodide or other electrophilic nitrating agent | 152.91 | 1.1 eq | TBD |

Protocol (Proposed):

-

Dissolve tert-butyl 4-propyl-1-piperidinecarboxylate in anhydrous toluene.

-

Add pyrrolidine or morpholine and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water and form the enamine. Monitor the reaction by TLC.

-

Once the enamine formation is complete, cool the reaction mixture to 0 °C.

-

In a separate flask, prepare a solution of the electrophilic nitrating agent (e.g., nitryl iodide, generated in situ) in an appropriate anhydrous solvent.

-

Slowly add the nitrating agent solution to the enamine solution at 0 °C.

-

Stir the reaction at low temperature for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the diastereomers of tert-butyl 3-nitro-4-propyl-1-piperidinecarboxylate.

Step 4: Synthesis of tert-butyl 3-amino-4-propyl-1-piperidinecarboxylate (Nitro Reduction)

This step reduces the nitro group to the corresponding amine.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| tert-butyl 3-nitro-4-propyl-1-piperidinecarboxylate | 286.37 | 1.0 eq | TBD |

| Palladium on Carbon (10% Pd/C) or Raney Nickel | - | 10 mol % | - |

| Methanol or Ethanol | - | Solvent | - |

| Hydrogen gas (H₂) | 2.02 | 1 atm (balloon) or higher pressure | - |

Protocol:

-

Dissolve tert-butyl 3-nitro-4-propyl-1-piperidinecarboxylate in methanol or ethanol.

-

Carefully add the hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

After complete consumption of the starting material, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-amino-4-propyl-1-piperidinecarboxylate. This product may be used in the next step without further purification.

Step 5: Synthesis of this compound (Deprotection)

The final step involves the removal of the Boc protecting group to yield the target primary amine.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| tert-butyl 3-amino-4-propyl-1-piperidinecarboxylate | 256.40 | 1.0 eq | TBD |

| Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Dioxane | 114.02 or 36.46 | Excess | - |

| Dichloromethane (DCM) or Dioxane | 84.93 or 88.11 | Solvent | - |

Protocol:

-

Dissolve tert-butyl 3-amino-4-propyl-1-piperidinecarboxylate in dichloromethane or dioxane.

-

Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

To obtain the free base, dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by distillation or crystallization of a salt form.

Data Presentation

The following table summarizes the expected molecular weights and potential yields for the key intermediates and the final product. The yields are estimates based on similar reactions reported in the literature and will require experimental optimization.

| Compound | Step | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Estimated Yield Range (%) |

| tert-butyl 4-propylidene-1-piperidinecarboxylate | 1 | N-Boc-4-piperidone | 239.36 | TBD | 60-80% |

| tert-butyl 4-propyl-1-piperidinecarboxylate | 2 | tert-butyl 4-propylidene-1-piperidinecarboxylate | 241.38 | TBD | 90-99% |

| tert-butyl 3-nitro-4-propyl-1-piperidinecarboxylate | 3 | tert-butyl 4-propyl-1-piperidinecarboxylate | 286.37 | TBD | 30-50% (unoptimized) |

| tert-butyl 3-amino-4-propyl-1-piperidinecarboxylate | 4 | tert-butyl 3-nitro-4-propyl-1-piperidinecarboxylate | 256.40 | TBD | 80-95% |

| This compound | 5 | tert-butyl 3-amino-4-propyl-1-piperidinecarboxylate | 156.28 | TBD | 85-95% |

TBD: To be determined based on the starting scale of the synthesis.

Logical Relationship Diagram

The following diagram illustrates the logical progression of the key chemical transformations in the proposed synthesis.

Caption: Logical flow of key transformations.

Disclaimer: The synthetic protocols described herein are proposed based on established chemical principles and analogous reactions. These procedures have not been experimentally validated for the synthesis of this compound and may require significant optimization of reaction conditions, reagents, and purification methods. All experiments should be conducted by trained chemists in a well-equipped laboratory with appropriate safety precautions.

Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocol outlines a proposed synthetic route for 4-Propylpiperidin-3-amine. This route is based on established chemical principles and analogous reactions reported in the literature. The specific reaction conditions, including temperatures, reaction times, and purification methods, may require optimization for this particular substrate to achieve optimal yields and purity. All laboratory work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

I. Synthetic Strategy Overview

The proposed synthesis of this compound is a three-step process commencing with the commercially available starting material, 4-propylpyridine. The overall strategy involves the sequential introduction of the amino group at the 3-position of the pyridine ring, followed by the reduction of the aromatic system to the corresponding piperidine.

The logical workflow for this synthesis is as follows:

-

Nitration: Electrophilic nitration of 4-propylpyridine to introduce a nitro group at the 3-position, yielding 4-propyl-3-nitropyridine.

-

Nitro Group Reduction: Chemical reduction of the nitro group to an amine, affording 4-propylpyridin-3-amine.

-

Pyridine Ring Reduction: Catalytic hydrogenation of the substituted pyridine to obtain the final product, this compound.

Figure 1: Proposed synthetic pathway for this compound.

II. Data Presentation

The following table summarizes the key transformations, reagents, and expected outcomes for each step in the synthesis.

| Step | Transformation | Starting Material | Key Reagents | Product | Expected Yield (Analogous) |

| 1 | Electrophilic Nitration | 4-Propylpyridine | Fuming HNO₃, conc. H₂SO₄ | 4-Propyl-3-nitropyridine | 60-75% |

| 2 | Nitro Group Reduction | 4-Propyl-3-nitropyridine | Iron powder, HCl, Ethanol/Water | 4-Propylpyridin-3-amine | 80-90% |

| 3 | Pyridine Ring Reduction | 4-Propylpyridin-3-amine | H₂ (gas), Platinum(IV) oxide (PtO₂), Acetic Acid | This compound | 85-95% |

III. Experimental Protocols

Step 1: Synthesis of 4-Propyl-3-nitropyridine

This procedure is adapted from the nitration of other pyridine derivatives.[1] The alkyl group at the 4-position is expected to direct nitration to the 3-position.

Materials:

-